N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications and Drug Development
Compounds with structures similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied for their potential biomedical applications. The pyrrolidine scaffold, a core structure in this compound, is widely recognized for its versatility in medicinal chemistry. It has been incorporated into various biologically active compounds targeting central nervous system (CNS) disorders, showcasing the scaffold's capability to facilitate memory processes and attenuate cognitive function impairments associated with neurological conditions (Li Petri et al., 2021).
Furthermore, benzimidazole derivatives, which share a similar complexity with the compound , have demonstrated a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the potential for developing novel therapeutic agents based on these molecular frameworks (Kaiser et al., 1996).
Material Science and Nanotechnology
The incorporation of complex chemical structures like this compound into materials science has led to the development of functional materials with potential applications in nanotechnology and biomedicine. For instance, benzene-1,3,5-tricarboxamide derivatives have been used to engineer self-assembling materials, exploiting their ability to form ordered structures for applications ranging from electronic devices to drug delivery systems (Cantekin et al., 2012).
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(22-13-15-11-18(14-21-12-15)16-3-4-16)17-5-7-19(8-6-17)27(25,26)23-9-1-2-10-23/h5-8,11-12,14,16H,1-4,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSURBBAIODMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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